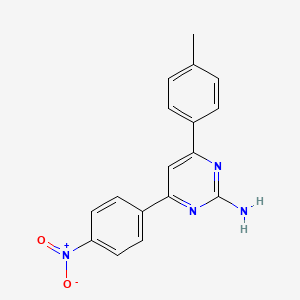
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-MPP, is an organic compound belonging to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocyclic compounds, and 4-DMP-6-MPP is a member of the group of pyrimidines known as the 6-membered ring pyrimidines. 4-DMP-6-MPP has been the subject of a number of scientific studies, due to its potential application in a variety of fields, such as medicinal chemistry, organic chemistry, and biochemistry. In
Applications De Recherche Scientifique
4-DMP-6-MPP has been studied for its potential applications in medicinal chemistry, organic chemistry, and biochemistry. In medicinal chemistry, 4-DMP-6-MPP has been evaluated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. In organic chemistry, 4-DMP-6-MPP has been studied as a potential building block for the synthesis of other organic compounds. In biochemistry, 4-DMP-6-MPP has been studied for its potential use as a fluorescent probe molecule, which can be used to detect the presence of certain proteins in cells.
Mécanisme D'action
The mechanism of action of 4-DMP-6-MPP is not yet fully understood. In the case of its potential application as an inhibitor of DHFR, it is believed that 4-DMP-6-MPP binds to the active site of the enzyme, thus preventing it from catalyzing the reaction that produces folic acid. In the case of its potential use as a fluorescent probe, it is believed that 4-DMP-6-MPP binds to the target protein, thus allowing for the detection of the protein’s presence in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-MPP have not yet been fully studied. In the case of its potential application as an inhibitor of DHFR, it is believed that it can inhibit the production of folic acid, which is necessary for the synthesis of DNA and other cellular components. In the case of its potential use as a fluorescent probe, it is believed that it can be used to detect the presence of certain proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-DMP-6-MPP in lab experiments include its low cost and ease of synthesis. Additionally, its potential as a fluorescent probe molecule makes it a useful tool for detecting the presence of certain proteins in cells. However, there are a few limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its potential as an inhibitor of DHFR has not been fully evaluated.
Orientations Futures
The potential of 4-DMP-6-MPP as an inhibitor of DHFR and as a fluorescent probe molecule should be further explored. Additionally, further studies should be conducted to determine its biochemical and physiological effects, as well as its potential applications in other fields. Finally, further research should be conducted to better understand its mechanism of action.
Méthodes De Synthèse
4-DMP-6-MPP can be synthesized via a process known as the “Buchwald-Hartwig amination”. This method involves the use of a palladium catalyst to form a C-N bond between a carbon atom and a nitrogen atom, thus forming a pyrimidine ring. The starting materials for this reaction are 2,4-dimethoxyphenylboronic acid and 3-methoxyphenylboronic acid. These compounds are reacted in the presence of a palladium catalyst and a base, such as sodium hydroxide, to form 4-DMP-6-MPP.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-6-4-5-12(9-13)16-11-17(22-19(20)21-16)15-8-7-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFWUYLCARULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














